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Compound of Interest

Compound Name: Metaphanine

Cat. No.: B154199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hasubanan class of alkaloids,

with a particular focus on metaphanine, a representative member. The guide details the core

chemical structure, biosynthesis, and known biological activities of this class of natural

products. It includes summaries of quantitative data, detailed experimental methodologies for

key biological assays, and visualizations of biosynthetic pathways and experimental workflows

to facilitate understanding and further research.

Introduction to Hasubanan Alkaloids
The hasubanan alkaloids are a distinct class of isoquinoline alkaloids characterized by a

complex tetracyclic ring system.[1][2] Metaphanine is a specific member of this class, not a

class in itself.[3] These compounds are predominantly found in plants of the Stephania genus.

[2][4] Structurally similar to morphinans, hasubanan alkaloids have garnered significant interest

due to their intriguing molecular architecture and diverse biological activities.[2][5] Research

into this class of compounds has revealed potential therapeutic applications, including

analgesic and anti-inflammatory effects.[2][4][6]

Core Chemical Structure
The foundational structure of the hasubanan alkaloids is the hasubanan skeleton, a C16H21N

framework.[1] This core is an aza[4.4.3]propellane system, which consists of a

polyhydrophenanthrene and an ethylamine bridge.[5] Metaphanine (C19H23NO5) is a more
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complex derivative of the hasubanan core, featuring an intramolecular hemiketal ring and

additional functional groups.[3][7]

Metaphanine

CAS Registry Number: 1805-86-3[3]

IUPAC Name: (1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-

azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-12-one[7]

Molecular Formula: C19H23NO5[3][7]

Molecular Weight: 345.39 g/mol [3]

Biosynthesis of Hasubanan Alkaloids
The biosynthesis of hasubanan alkaloids is believed to proceed through a para-para oxidative

coupling of (R)-reticuline, a key intermediate in the biosynthesis of many isoquinoline alkaloids.

This is in contrast to the ortho-para coupling that leads to the morphinan alkaloids. The

proposed biosynthetic pathway involves several enzymatic steps to form the characteristic

hasubanan core.
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A proposed biosynthetic pathway for hasubanan alkaloids.

Biological Activities and Quantitative Data
Hasubanan alkaloids have been reported to exhibit a range of biological activities, with the

most notable being their affinity for opioid receptors and their anti-inflammatory properties.[4][6]

[8] Specific data for metaphanine's biological activity is limited in the current literature;

however, studies on other hasubanan alkaloids provide insight into the potential therapeutic

applications of this class.
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Several hasubanan alkaloids isolated from Stephania japonica have shown binding affinity for

the human delta-opioid receptor, with some also showing similar potency for the mu-opioid

receptor.[8] They were found to be inactive against kappa-opioid receptors.[8] This suggests

potential for the development of novel analgesics.[2]

Certain hasubanan alkaloids, namely longanone, cephatonine, and prostephabyssine, have

demonstrated significant inhibitory effects on the production of the pro-inflammatory cytokines

TNF-α and IL-6 in vitro.[4][6]

Other biological activities reported for the hasubanan class include antimicrobial and anti-HBV

(Hepatitis B virus) activities.[4][9]

The following table summarizes the reported in vitro biological activities of selected hasubanan

alkaloids.
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Compound
Biological
Activity

Assay System IC50 (µM) Reference

Hasubanan

Alkaloids

delta-Opioid

Receptor Binding

Radioligand

binding assay
0.7 - 46 [8]

Longanone TNF-α Inhibition

Lipopolysacchari

de-stimulated

RAW 264.7

macrophages

6.54 [4]

IL-6 Inhibition

Lipopolysacchari

de-stimulated

RAW 264.7

macrophages

10.21 [4]

Cephatonine TNF-α Inhibition

Lipopolysacchari

de-stimulated

RAW 264.7

macrophages

20.33 [4]

IL-6 Inhibition

Lipopolysacchari

de-stimulated

RAW 264.7

macrophages

25.44 [4]

Prostephabyssin

e
TNF-α Inhibition

Lipopolysacchari

de-stimulated

RAW 264.7

macrophages

28.67 [4]

IL-6 Inhibition

Lipopolysacchari

de-stimulated

RAW 264.7

macrophages

30.44 [4]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are

outlines of key experimental protocols used in the study of hasubanan alkaloids.
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The isolation of hasubanan alkaloids typically involves extraction from plant material, followed

by chromatographic separation and structural elucidation.

Dried Plant Material
(e.g., Stephania japonica)

Solvent Extraction
(e.g., Methanol)

Liquid-Liquid Partitioning
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Pure Hasubanan Alkaloid

Structural Elucidation
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A typical workflow for the isolation of hasubanan alkaloids.

This protocol is a generalized procedure based on standard radioligand binding assays.

Membrane Preparation: Membranes from cells expressing human opioid receptors (delta,

mu, kappa) are prepared by homogenization and centrifugation.
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Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g.,

[³H]naltrindole for delta receptors) and varying concentrations of the test compound

(hasubanan alkaloid).

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set

time (e.g., 60 minutes) to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the

competition binding data.

This protocol is based on the methodology for assessing cytokine inhibition in macrophage cell

lines.[4]

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

Treatment: The cells are pre-treated with various concentrations of the hasubanan alkaloids

for a specified time (e.g., 1 hour).

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an

inflammatory response and cytokine production.

Incubation: The plates are incubated for a further period (e.g., 24 hours).

Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant

is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the

manufacturer's instructions.

Data Analysis: The IC50 values are calculated from the dose-response curves.
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Signaling Pathways
Currently, there is a lack of detailed information in the public domain regarding the specific

intracellular signaling pathways modulated by metaphanine or other hasubanan alkaloids.

Given their interaction with opioid receptors, it can be hypothesized that they may modulate

pathways involving G-protein coupled receptors (GPCRs), leading to downstream effects on

adenylyl cyclase, ion channels, and MAP kinase cascades. However, further research is

required to elucidate these mechanisms.

Conclusion and Future Directions
The hasubanan class of alkaloids, including metaphanine, represents a promising area for

natural product-based drug discovery. Their unique chemical structures and reported biological

activities, particularly as potential analgesics and anti-inflammatory agents, warrant further

investigation. While significant progress has been made in the total synthesis of these complex

molecules, a notable gap exists in the understanding of their pharmacology and mechanism of

action.

Future research should focus on:

Comprehensive biological screening of a wider range of hasubanan alkaloids to identify lead

compounds.

Elucidation of the specific signaling pathways through which these alkaloids exert their

effects.

In vivo studies to validate the therapeutic potential of promising candidates.

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these

compounds.

This technical guide provides a foundation for researchers and drug development professionals

to build upon in their exploration of the therapeutic potential of the hasubanan class of

alkaloids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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